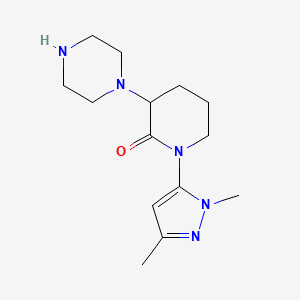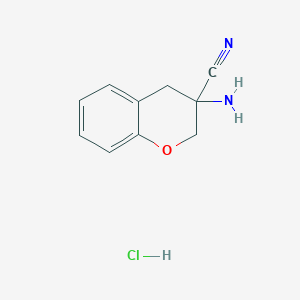
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.
Attachment of the piperidine ring: This step might involve the reaction of the pyrazole derivative with a piperidine derivative under conditions that promote nucleophilic substitution.
Introduction of the piperazine moiety: This can be done by reacting the intermediate compound with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(morpholin-1-yl)piperidin-2-one
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and piperazine moieties might confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C14H23N5O |
|---|---|
Molecular Weight |
277.37 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-piperazin-1-ylpiperidin-2-one |
InChI |
InChI=1S/C14H23N5O/c1-11-10-13(17(2)16-11)19-7-3-4-12(14(19)20)18-8-5-15-6-9-18/h10,12,15H,3-9H2,1-2H3 |
InChI Key |
QZUQSNYUDGPHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)N3CCNCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)





![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)



